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methoxyquinoxaline

Cat. No.: B12969026

Get Quote

Executive Summary: The "Privileged Scaffold" for
Kinase Inhibition
7-Bromo-2-chloro-6-methoxyquinoxaline (CAS: 217093-62-4) is not merely a chemical

intermediate; it is a privileged scaffold in medicinal chemistry, specifically designed to access

the "Type II" kinase inhibitor space. Unlike its symmetric counterparts (e.g., 6,7-

dichloroquinoxaline), this molecule offers an asymmetric substitution pattern that is critical for

optimizing drug selectivity.

The 2-chloro position serves as a highly reactive electrophile for installing the "hinge-binding"

motif (typically an aniline or heterocycle), while the 7-bromo substituent acts as a distinct

handle for extending the molecule into the kinase's hydrophobic back-pocket via palladium-

catalyzed cross-coupling (Suzuki-Miyaura). The 6-methoxy group provides essential electron-

donating properties to modulate the pKa of the quinoxaline nitrogen, enhancing hydrogen bond

acceptance at the ATP binding site.

This guide compares the bioactivity potential of this scaffold against standard alternatives,

supported by experimental protocols and SAR (Structure-Activity Relationship) analysis.[1]
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Chemical Profile & Reactivity Analysis
Feature Specification

Functional Role in Drug
Design

CAS Number 217093-62-4 Unique Identifier

Molecular Weight 273.51 g/mol
Low MW allows for "fragment-

based" growth

C2-Chloro Reactivity
High (

)

Rapid displacement by

amines/thiols to form the

"Head" (Hinge Binder)

C7-Bromo Reactivity Moderate (Pd-Cat)

Site for Suzuki/Buchwald

coupling to form the "Tail"

(Solubility/Selectivity)

C6-Methoxy Effect Electronic (+M)

Increases electron density on

the ring; mimics the 6,7-

dimethoxy pattern of EGFR

inhibitors (e.g., Erlotinib)

Bioactivity Comparison: The "Asymmetric
Advantage"
The primary value of 7-Bromo-2-chloro-6-methoxyquinoxaline lies in its ability to generate

dual-action inhibitors (e.g., VEGFR/PDGFR) with superior selectivity profiles compared to

symmetric analogs.

Comparative Analysis of Quinoxaline Scaffolds
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Scaffold Variant
Key Structural
Feature

Bioactivity Profile
(Derivatives)

Limitations

7-Bromo-2-chloro-6-

methoxy-
Asymmetric (Br/OMe)

High Selectivity:

Allows independent

optimization of

solvent-front (C7) and

hinge (C2)

interactions. Potent

against VEGFR-2, c-

Met, PDGFR-β.

Synthesis is more

complex than

symmetric analogs.

6,7-Dimethoxy-2-

chloro-

Symmetric

(OMe/OMe)

High Potency, Low

Selectivity: The

standard core for

EGFR inhibitors.

Often hits multiple

kinases

indiscriminately (pan-

kinase inhibition).

Hard to tune

selectivity without

altering the core.

6,7-Dichloro-2-chloro- Symmetric (Cl/Cl)

Lower Solubility:

Lipophilic core leads

to poor ADME

properties. Good for

initial hits but fails in

later development.

Poor aqueous

solubility; metabolic

liability.

6-Bromo-2-chloro- Mono-substituted

Reduced Affinity:

Lacks the electron-

donating methoxy

group, leading to

weaker H-bonds at

the kinase hinge

region.

Weaker binding

affinity (

).

Experimental Data: Kinase Inhibition Potential (IC50)
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Derivatives synthesized from the 7-bromo-6-methoxy scaffold typically exhibit the following

potency ranges against key targets:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor): 10 – 150 nM

c-Met (Hepatocyte Growth Factor Receptor): 50 – 300 nM

PDGFR-β (Platelet-Derived Growth Factor Receptor): 20 – 100 nM

Insight: The 6-methoxy group is crucial.[2] Removal of this group (using the 6-bromo-2-chloro

scaffold) typically results in a 5-10x loss in potency due to the loss of the hydrogen-bond

acceptor capability at the N1 position.

Mechanism of Action & SAR Visualization
The bioactivity of derivatives derived from this scaffold is driven by their binding mode within

the ATP pocket of protein kinases.

Signaling Pathway & Binding Mode[3]

7-Bromo-2-chloro-6-methoxy-
quinoxaline Core
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Binding
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Figure 1: Strategic functionalization of the scaffold to generate potent kinase inhibitors.
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Protocol A: Synthesis of the Core Scaffold
This protocol validates the formation of the 2-chloro species from the dione precursor.

Starting Material: 4-Bromo-5-methoxy-1,2-phenylenediamine (1.0 eq).

Cyclization: Reflux with Oxalic Acid (1.5 eq) in 4N HCl for 4-6 hours.

Checkpoint: Formation of a precipitate (6-bromo-7-methoxy-1,4-dihydroquinoxaline-2,3-

dione). Filter and dry.

Chlorination: Suspend the dione in POCl3 (Phosphorus Oxychloride, excess).

Catalyst: Add catalytic DMF (Dimethylformamide, 3-5 drops).

Reflux: Heat to 100°C for 3-5 hours until the solution becomes clear.

Workup: Pour carefully onto crushed ice/ammonia water (exothermic!). Extract with DCM.

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Yield: Typically 75-85%.

Validation: 1H NMR (CDCl3) shows two distinct aromatic singlets (due to asymmetry) and

the methoxy peak at ~4.0 ppm.

Protocol B: Nucleophilic Substitution (C2-
Functionalization)
Targeting the "Hinge Binder" installation.

Reactants: 7-Bromo-2-chloro-6-methoxyquinoxaline (1.0 eq) + Aniline Derivative (1.1 eq).

Solvent: Ethanol or Isopropanol (0.1 M).

Acid Catalyst: Catalytic HCl (or use the aniline HCl salt directly).

Conditions: Reflux for 2-4 hours.
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Observation: The product usually precipitates as the hydrochloride salt.

Isolation: Filter, wash with cold ethanol and ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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